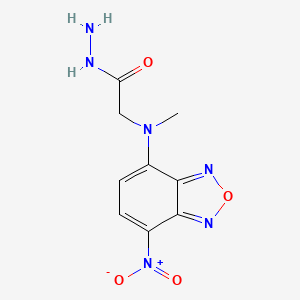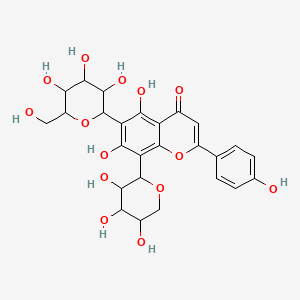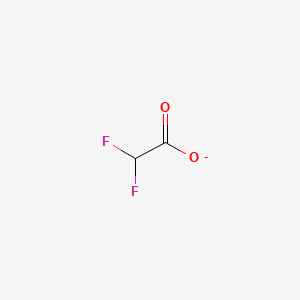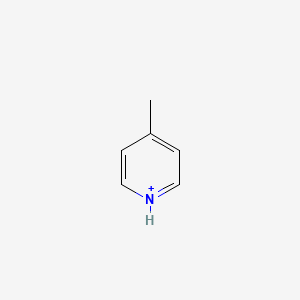
4-Methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpyridin-1-ium is an organic compound with the molecular formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion . This compound is of significant interest due to its presence in various chemical and biological processes.
准备方法
4-Methylpyridin-1-ium can be synthesized through several methods. One common synthetic route involves treating pyridine with dimethyl sulfate, resulting in the formation of this compound ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]
Industrial production of this compound often involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . This method also produces some 2-methylpyridine as a byproduct.
化学反应分析
4-Methylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: this compound can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: It can be reduced to form 4-methylpyridine.
Substitution: This compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include methylammonium sulfite in aqueous methylamine for substitution reactions . Major products formed from these reactions include 4-phenylpyridine and other substituted pyridines.
科学研究应用
4-Methylpyridin-1-ium has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Methylpyridin-1-ium involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, leading to the formation of various derivatives . The compound’s effects are mediated through its ability to undergo ring transformations and interact with nucleophiles.
相似化合物的比较
4-Methylpyridin-1-ium is similar to other methylpyridinium compounds, such as 2-methylpyridinium and 3-methylpyridinium . it is unique in its specific reactivity and applications. For example, this compound is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, whereas other methylpyridinium compounds may have different applications and reactivity profiles .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific research and industrial processes.
属性
分子式 |
C6H8N+ |
|---|---|
分子量 |
94.13 g/mol |
IUPAC 名称 |
4-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1 |
InChI 键 |
FKNQCJSGGFJEIZ-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=[NH+]C=C1 |
同义词 |
4-methylpyridine 4-methylpyridinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




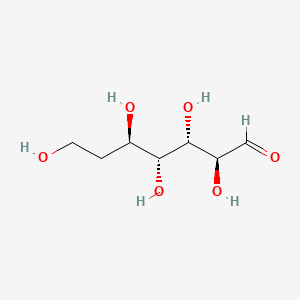
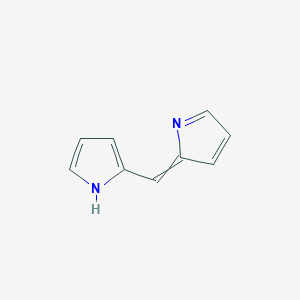
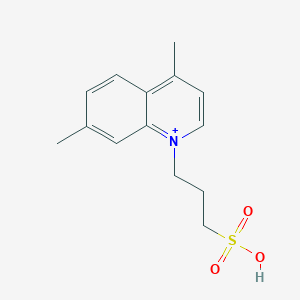
![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
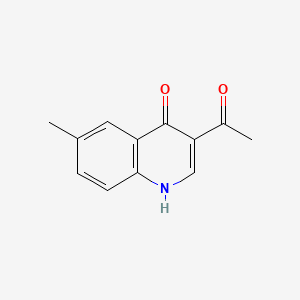
![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
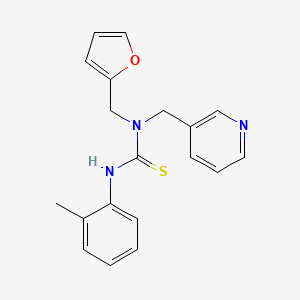
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)
